molecular formula C14H11BrFNO2S B2574941 (4-bromothiophen-2-yl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone CAS No. 2034605-24-6

(4-bromothiophen-2-yl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone

Cat. No.: B2574941
CAS No.: 2034605-24-6
M. Wt: 356.21
InChI Key: RLELGFAZXNORMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromothiophen-2-yl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone is a synthetic organic compound of significant interest in medicinal chemistry and oncology research. This molecule is designed as a potential kinase inhibitor, a class of compounds that has shown substantial promise in the development of targeted anticancer therapies . Its structure features a 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine moiety, a heterocyclic scaffold known to be a key pharmacophore in bioactive molecules, linked to a 4-bromothiophene group via a methanone bridge . The bromine atom on the thiophene ring offers a versatile synthetic handle for further derivatization through cross-coupling reactions, allowing researchers to explore structure-activity relationships and optimize the compound's properties. The incorporation of fluorine is a common strategy in drug design to modulate metabolic stability, bioavailability, and binding affinity. This product is intended for use in biochemical and cellular assays to investigate kinase signaling pathways and their role in disease progression. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2S/c15-10-6-13(20-8-10)14(18)17-3-4-19-12-2-1-11(16)5-9(12)7-17/h1-2,5-6,8H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLELGFAZXNORMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)C3=CC(=CS3)Br)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of aryl-heterocyclic ketones , which are often explored for their diverse bioactivity. Key analogues include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Findings
Target Compound Benzoxazepine + Thiophene 4-Br (Thiophene), 7-F (Benzoxazepine) ~392.3 (calculated) Potential CNS modulation (inferred)
Ethyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate Benzoxazine Ethyl acetate side chain 249.3 (reported) Intermediate in anticonvulsant synthesis
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate Triazine Br, OMe, formyl groups 549.3 (reported) Anticancer candidate (preclinical)
Isorhamnetin-3-O-glycoside Flavonoid glycoside Hydroxyl, glycoside groups ~478.4 (reported) Antioxidant, anti-inflammatory

Key Observations :

  • Halogenation: Bromine in the target compound may confer stronger target binding compared to non-halogenated analogues (e.g., benzoxazepines without Br/F) .
  • Bioactivity: Fluorinated benzoxazepines (as in the target) often show improved blood-brain barrier penetration over non-fluorinated derivatives .
Spectroscopic and Physicochemical Properties

Comparative spectral data (Table 2):

Property Target Compound (Inferred) Ethyl-2-(3-oxo-benzoxazin-4-yl)acetate Isorhamnetin-3-O-glycoside
1H-NMR (δ ppm) 7.24–7.90 (Ar-H, m/d) 7.24 (m, Ar-H), 7.60 (d, Ar-H) 6.8–7.5 (Ar-H, multiplets)
ESI-MS (m/z) ~392 [M+H]+ 396 [M+H]+ 478 [M+H]+
LogP ~3.1 (predicted) 1.8 (reported) 1.2 (reported)

Notes:

  • The target compound’s aromatic proton signals (inferred from ) align with substituted benzoxazepines and thiophenes, distinct from flavonoid glycosides (e.g., ).
  • Lipophilicity : The target’s higher LogP (vs. glycosides) suggests superior membrane permeability, critical for CNS targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.